3-bromo-1,8-naphthyridine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H5BrN2O2. It is a derivative of naphthyridine, characterized by the presence of a bromine atom at the 3-position and a carboxylic acid group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Scientific Research Applications
3-Bromo-1,8-naphthyridine-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Biological Studies: Used in the development of molecular probes and inhibitors for studying biological pathways and enzyme functions.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its photochemical properties.
Chemical Biology: Employed in the design of molecular sensors and self-assembly systems.
Future Directions
The future directions for the study and application of 1,8-naphthyridines, including “3-bromo-1,8-naphthyridine-2-carboxylic Acid”, are promising. They have wide applicability in medicinal chemistry and materials science, and efforts are being made to develop more ecofriendly, safe, and atom-economical approaches for their synthesis .
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which it belongs, have been noted for their diverse biological activities
Mode of Action
1,8-naphthyridines are known to interact with their targets through various mechanisms, depending on the specific functional groups present . The bromo and carboxylic acid groups in this compound could potentially influence its mode of action.
Biochemical Pathways
Given the biological activity of 1,8-naphthyridines, it is likely that this compound could affect multiple pathways .
Result of Action
1,8-naphthyridines have been noted for their diverse biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,8-naphthyridine-2-carboxylic acid typically involves the bromination of 1,8-naphthyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, primary amines, or thiols in solvents like ethanol or DMF.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products Formed:
Substitution Reactions: Formation of 3-substituted derivatives.
Oxidation and Reduction: Formation of alcohols or aldehydes.
Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.
Comparison with Similar Compounds
1,8-Naphthyridine-2-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.
3-Chloro-1,8-naphthyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.
3-Amino-1,8-naphthyridine-2-carboxylic acid:
Uniqueness: 3-Bromo-1,8-naphthyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-1,8-naphthyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYPMMVMEAKHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.